Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate
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Overview
Description
“Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate” is a chemical compound with the linear formula C13H24N2O3 . It is a colorless to yellow sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 256.35 . The InChI code for this compound is 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 .Physical and Chemical Properties Analysis
This compound is a colorless to yellow sticky oil to semi-solid substance . Its molecular weight is 256.35 . The InChI code for this compound is 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 .Scientific Research Applications
Synthesis and Modification
Advanced Synthesis Techniques : This compound and its derivatives serve as key intermediates in advanced synthesis techniques. For instance, they are used in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, highlighting their role in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).
Nucleophilic Substitutions and Radical Reactions : They are also pivotal in nucleophilic substitutions and radical reactions, serving as versatile building blocks in synthetic organic chemistry. These reactions include modifications of the benzene ring, showcasing the compound’s flexibility in chemical transformations (Jasch, Höfling, & Heinrich, 2012).
Chemical Modifications for Drug Development : The tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid is an example of chemical modifications aimed at developing new pharmacologically active compounds. These modifications involve reactions with various reagents to introduce new functional groups, enhancing the compound's potential for drug development (Vorona et al., 2007).
Analytical and Diagnostic Applications
- Capillary Gas Chromatography : Derivatives of this compound have been applied in analytical chemistry, specifically in capillary gas chromatography for the determination of major catecholamine metabolites in urine. This highlights its utility in clinical diagnostics and pharmacokinetic studies (Muskiet et al., 1981).
Material Science and Engineering
- Development of Dendritic Macromolecules : The synthesis of phenylacetylene dendrimers terminated with tert-butyl esters exemplifies the compound's application in materials science. These dendrimers, through modifications, can be transformed into carboxylic acids, altering their solubility characteristics and making them suitable for various applications in materials engineering (Pesak, Moore, & Wheat, 1997).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-11-6-4-5-7-14(11,9-15)10-16/h11,16H,4-10H2,1-3H3/t11-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUXFWJDAZOED-SMDDNHRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@]2(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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